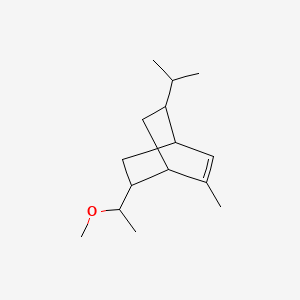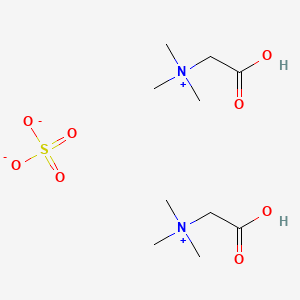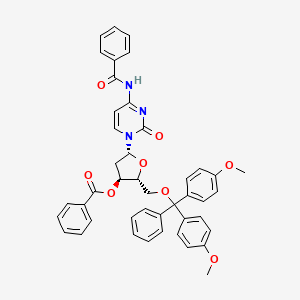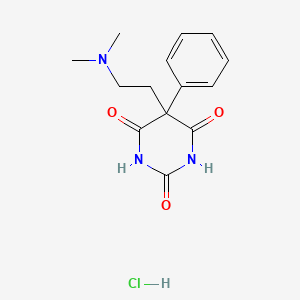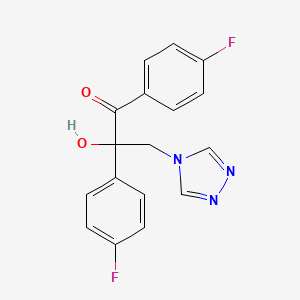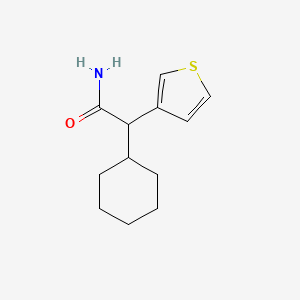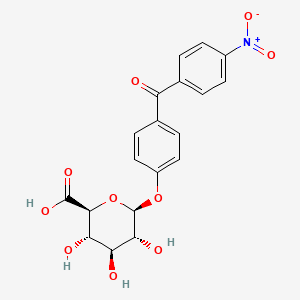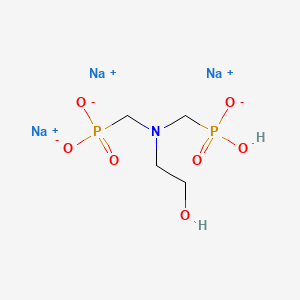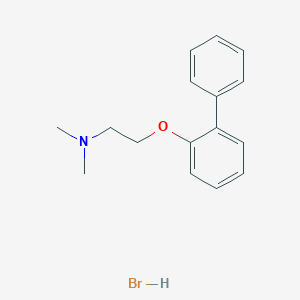
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of ethanamine, featuring a biphenyl group and a dimethylamino group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated ethanamine derivative.
Dimethylation: The next step involves the dimethylation of the amino group. This can be achieved using formaldehyde and formic acid in a reductive amination reaction.
Hydrobromide Formation: Finally, the hydrobromide salt is formed by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the Suzuki-Miyaura coupling and subsequent reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Produces biphenyl carboxylic acids.
Reduction: Yields the corresponding amine.
Substitution: Forms brominated or nitrated biphenyl derivatives.
Scientific Research Applications
Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group allows for π-π interactions with aromatic residues, while the dimethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N-methyl-, hydrobromide: Similar structure but with one less methyl group.
Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-diethyl-, hydrobromide: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113669-53-7 |
|---|---|
Molecular Formula |
C16H20BrNO |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO.BrH/c1-17(2)12-13-18-16-11-7-6-10-15(16)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
XEKXSWDMNQXNCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


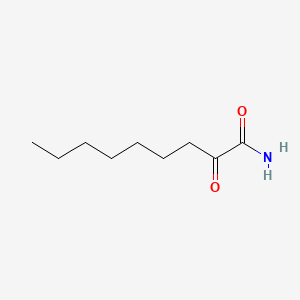
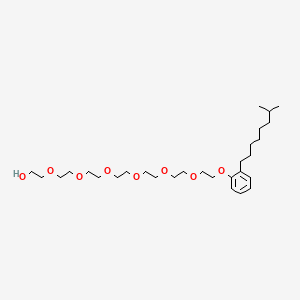
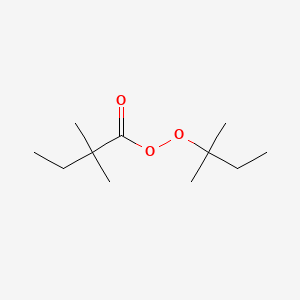
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
